molecular formula C18H20FN3O3 B2594697 (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034226-44-1

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2594697
CAS No.: 2034226-44-1
M. Wt: 345.374
InChI Key: UNSBKIIOKBVZSH-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with structural similarities to "(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" involves their synthesis and detailed structural analysis. For instance, the synthesis and structural exploration of a novel bioactive heterocycle, which was prepared and evaluated for its antiproliferative activity, highlight the importance of structural characterization in understanding the compound's bioactivity. This study utilized techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm the compound's structure, demonstrating its potential in medicinal chemistry (Benaka Prasad et al., 2018).

Potential Biomedical Applications

Several studies focus on the biomedical applications of structurally similar compounds. For example, research on Aryltrimethylammonium trifluoromethanesulfonates as precursors to aryl [18F] fluorides investigates their use in developing potential radio-tracers for the dopamine uptake system, highlighting the compound's significance in neurological research (Haka et al., 1989).

As Precursors in Drug Development

Compounds with similar structures are also investigated as precursors in the synthesis of various pharmaceutical agents. For instance, the synthesis of novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors showcases the role of such compounds in developing new treatments for depression (Vacher et al., 1999).

Molecular Interaction Analysis

Research also extends to the analysis of molecular interactions and physicochemical properties through techniques such as DFT (Density Functional Theory) studies. This approach helps in understanding the molecular structure and interaction patterns, which are crucial for designing compounds with specific biological activities (Huang et al., 2021).

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-12-5-8-17(21-20-12)25-14-4-3-9-22(11-14)18(23)13-6-7-16(24-2)15(19)10-13/h5-8,10,14H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSBKIIOKBVZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.